molecular formula C15H13N3O3 B11301340 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide

Cat. No.: B11301340
M. Wt: 283.28 g/mol
InChI Key: JPQQPJYHFVGSSK-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked via an ethyl chain to a 3-phenyl-1,2,4-oxadiazole core. This structure combines the electron-rich furan ring with the bioisosteric 1,2,4-oxadiazole, a scaffold known for metabolic stability and diverse pharmacological applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H13N3O3/c19-15(12-7-4-10-20-12)16-9-8-13-17-14(18-21-13)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,19)

InChI Key

JPQQPJYHFVGSSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable halide precursor.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Linking the Rings: The final step involves the coupling of the oxadiazole and furan rings through an ethyl linker. This can be achieved using a nucleophilic substitution reaction, where the ethyl linker is introduced using an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, allowing the compound to mimic the structure of natural substrates and inhibit enzyme activity. The phenyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein. The furan ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Key Activities Source
SN00797439 4-Chlorophenyl on oxadiazole; pyrrolidinecarboxamide C₂₁H₂₀ClN₅O₂ Antiparasitic (>70% xL3 motility reduction)
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}furan-2-carboxamide 2-Chlorophenyl on oxadiazole C₁₇H₁₃ClN₄O₃ Not explicitly stated; likely modulates steric/electronic properties
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide Benzyl on oxadiazole; phenyl linker C₂₀H₁₅N₃O₃ Potential anticancer/antiviral (structural similarity to patented derivatives)
5-bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide Brominated furan; furyl-oxadiazole C₁₇H₁₀BrN₃O₄ Enhanced steric hindrance; possible antiviral applications
V030-4071 (ChemDiv) 4-Methoxyphenyl on oxadiazole; phenylethyl group C₂₅H₂₄N₄O₄ High-throughput screening candidate (unspecified target)

Physicochemical Properties

  • Molecular Weight : Analogs range from 345.35 g/mol () to 400.18 g/mol (), with higher weights correlating with bromine or extended aromatic systems.
  • Lipophilicity : Chlorine () and benzyl groups () increase logP values, favoring membrane permeability but risking off-target interactions.

Biological Activity

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide is a compound that integrates a furan ring and a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

The compound features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • 1,2,4-Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom, recognized for its pharmacological significance.

This structural combination is believed to enhance the compound's interaction with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The IC50 values can range from sub-micromolar to micromolar concentrations depending on structural modifications .
Compound TypeCell LineIC50 Value (µM)
This compoundMCF-70.65
Analog AHeLa2.41
Analog BPANC-115.63

The mechanism of action primarily involves:

  • Enzyme Inhibition : The oxadiazole moiety can interact with enzymes involved in cancer progression. For example, it may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
  • Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways by increasing p53 expression and caspase activity in cancer cells .

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of various oxadiazole derivatives against MCF-7 cells. The results indicated that modifications to the phenyl group significantly affected cytotoxicity:

  • Phenyl Substitution : Halogen substitutions reduced antiproliferative activities compared to non-substituted analogs .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and biological targets:

  • Binding Affinity : The aromatic rings of the compound exhibited strong hydrophobic interactions with amino acid residues in target proteins, enhancing binding affinity.

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